Novel Scaffold Origin: Scaffold-Hopping from Pyrimidinone Leads to Tetrahydrobenzooxazepine Chemotype
The compound belongs to a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold that was designed via a chemically advanced template search (CATS) algorithm, scaffold-hopping from earlier pyrimidinone-based PEX14 ligands discovered by Dawidowski et al. This scaffold novelty provides a distinct intellectual property position and divergent property space compared to prior art, although direct quantitative comparisons between the specific 4-isopropoxy derivative and earlier pyrimidinones were not reported in the same assay panel [1].
| Evidence Dimension | Scaffold class |
|---|---|
| Target Compound Data | 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold |
| Comparator Or Baseline | Pyrimidinone-based PEX14 inhibitors (Dawidowski et al.) |
| Quantified Difference | Chemotype switch; no numerical IC50 difference available |
| Conditions | CATS algorithm and visual inspection of ligand co-crystal structures |
Why This Matters
A novel chemotype offers different patent landscape and potential to overcome resistance or off-target liabilities associated with older scaffolds.
- [1] Fino R, Lenhart D, Kalel VC, Softley CA, Napolitano V, Byrne R, Schliebs W, Dawidowski M, Erdmann R, Sattler M, Schneider G, Plettenburg O, Popowicz GM. Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines as Potential New Trypanocidal Agents. J Chem Inf Model. 2021 Oct 25;61(10):5256-5268. View Source
